molecular formula C15H13NO5S B11038617 ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11038617
M. Wt: 319.3 g/mol
InChI Key: LDWUDGLFQRJCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex heterocyclic compound that features a thiophene ring fused with a pyranopyridine structureThe presence of the thiophene ring, known for its biological activity, adds to the compound’s versatility and potential therapeutic benefits .

Preparation Methods

The synthesis of ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with pyranopyridine intermediates under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain kinases or interfere with DNA replication, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and pyranopyridine analogs. Compared to these compounds, ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is unique due to its specific structural features and the combination of the thiophene and pyranopyridine rings.

Properties

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

ethyl 2,5-dioxo-4-thiophen-3-yl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C15H13NO5S/c1-2-20-15(19)10-6-16-14(18)12-9(8-3-4-22-7-8)5-11(17)21-13(10)12/h3-4,6-7,9H,2,5H2,1H3,(H,16,18)

InChI Key

LDWUDGLFQRJCNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CSC=C3

Origin of Product

United States

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